2-(2,6-Difluoro-4-nitrophenyl)acetic acid
Overview
Description
Preparation Methods
The synthesis of 2-(2,6-Difluoro-4-nitrophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the nitration of 2,6-difluorophenylacetic acid using nitric acid and sulfuric acid as reagents . The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the nitration process. Industrial production methods may involve optimizing these conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(2,6-Difluoro-4-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amide Formation: Reaction with amines to form amides.
Decarboxylation: Removal of the carboxyl group (COOH) under specific conditions.
Common reagents used in these reactions include alcohols, amines, and catalysts such as sulfuric acid or hydrochloric acid. The major products formed from these reactions are esters, amides, and decarboxylated derivatives.
Scientific Research Applications
2-(2,6-Difluoro-4-nitrophenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound’s functional groups make it of interest for researchers investigating new drug candidates.
Material Science: Its structure could be relevant for studies on the development of novel materials with specific properties.
Biological Studies: It may be used in studies exploring its effects on biological systems and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluoro-4-nitrophenyl)acetic acid involves its interaction with molecular targets and pathways within biological systems. The presence of electron-withdrawing fluorine and nitro groups can affect the compound’s reactivity and interactions with enzymes or receptors. These interactions may lead to specific biological effects, although detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
2-(2,6-Difluoro-4-nitrophenyl)acetic acid can be compared with other similar compounds, such as:
2-(2,3-Difluoro-6-nitrophenyl)acetic acid: This compound has a similar structure but differs in the position of the fluorine atoms.
2,2-Difluoro-2-(4-nitrophenyl)acetic acid: Another closely related compound with slight variations in the molecular structure.
Properties
IUPAC Name |
2-(2,6-difluoro-4-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-6-1-4(11(14)15)2-7(10)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMRXAYFALTPII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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